A Technical Guide to the Chemical Properties and Structure of Z-DL-Met-OH
A Technical Guide to the Chemical Properties and Structure of Z-DL-Met-OH
Introduction
Z-DL-Met-OH, chemically known as N-Benzyloxycarbonyl-DL-methionine, is a protected derivative of the essential amino acid DL-methionine. The introduction of the benzyloxycarbonyl (Z) group to the amino function of methionine renders it a crucial building block in the field of peptide chemistry and drug development. This protecting group prevents unwanted side reactions at the N-terminus during peptide bond formation, allowing for the controlled, stepwise synthesis of complex peptides and proteins. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
Z-DL-Met-OH is a racemic mixture, containing both the D and L enantiomers of N-benzyloxycarbonyl-methionine. The core structure consists of a methionine backbone where the alpha-amino group is protected by a benzyloxycarbonyl group.
| Identifier | Value |
| IUPAC Name | 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid[1] |
| Synonym | N-Benzyloxycarbonyl-DL-methionine[2] |
| CAS Number | 4434-61-1[1][2] |
| Molecular Formula | C₁₃H₁₇NO₄S[1][2][3] |
| Canonical SMILES | CSCCC(NC(=O)OCC1=CC=CC=C1)C(=O)O[1] |
| InChI | InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)[1] |
| InChI Key | FPKHNNQXKZMOJJ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of Z-DL-Met-OH are critical for its storage, handling, and application in synthetic protocols.
| Property | Value |
| Molecular Weight | 283.34 g/mol [2][3] |
| Appearance | White to light yellow crystalline powder[2] |
| Melting Point | 112-116 °C[2] |
| Solubility | Soluble in methanol[2] |
| Storage Condition | Room temperature[2] |
Synthesis and Analytical Characterization
Z-DL-Met-OH is typically synthesized from its parent amino acid, DL-methionine, through a standard N-protection reaction. Subsequent analytical procedures are vital to confirm its structure and purity.
Synthesis of Z-DL-Met-OH from DL-Methionine.
Experimental Protocols
1. Synthesis of Z-DL-Met-OH via Schotten-Baumann Reaction
This protocol describes a generalized method for the N-protection of DL-methionine.
-
Materials: DL-Methionine, Benzyl Chloroformate (Cbz-Cl), Sodium Hydroxide (NaOH), Dioxane (or other suitable solvent), Hydrochloric Acid (HCl), Ethyl Acetate, Water.
-
Procedure:
-
Dissolve DL-methionine in a 1M NaOH aqueous solution in a flask and cool the mixture to 0-5 °C in an ice bath.
-
In a separate container, dissolve an equimolar amount of benzyl chloroformate in dioxane.
-
Add the benzyl chloroformate solution and a 2M NaOH solution dropwise and simultaneously to the stirred methionine solution, maintaining the temperature below 5 °C and the pH between 9-10.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of ~2 with cold 2M HCl. A white precipitate of Z-DL-Met-OH should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
2. Analytical Workflow for Product Characterization
The identity and purity of the synthesized Z-DL-Met-OH must be confirmed. Purity is often assessed by HPLC and neutralization titration, with results typically expected to be in the 98-102% range.[2]
Analytical workflow for Z-DL-Met-OH characterization.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Methodology: A reversed-phase C18 column is typically used. The mobile phase could consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detection is performed using a UV detector at approximately 254 nm, corresponding to the aromatic ring of the Z-group. A single major peak indicates high purity.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Methodology: The sample is analyzed as a KBr pellet or using an ATR-FTIR spectrometer.
-
Expected Peaks:
-
A broad peak in the range of 2500-3500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.[4]
-
A sharp peak around 3300 cm⁻¹ for the N-H stretch of the carbamate.
-
Two strong, sharp peaks for C=O stretches: one around 1700-1720 cm⁻¹ for the carbamate and another around 1700-1725 cm⁻¹ for the carboxylic acid.[4]
-
Peaks corresponding to the aromatic C=C bonds of the benzyl group around 1450-1600 cm⁻¹.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide detailed structural confirmation.
-
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected ¹H NMR Signals: Protons corresponding to the methylthio group (CH₃-S), the methylene groups of the side chain (-CH₂-CH₂-), the alpha-proton (α-CH), the benzylic protons (-O-CH₂-Ph), and the aromatic protons of the phenyl ring.
-
Expected ¹³C NMR Signals: Carbons corresponding to the methylthio group, methylene groups, the alpha-carbon, the carbonyls of the carbamate and carboxylic acid, and the carbons of the benzyl group.
-
Applications in Research and Drug Development
Z-DL-Met-OH serves as a fundamental tool for chemists and biochemists.
-
Peptide Synthesis: Its primary application is as a protected amino acid building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group can be removed under specific conditions (e.g., hydrogenolysis or with HBr in acetic acid) that do not affect other protecting groups, allowing for the sequential addition of other amino acids.[5]
-
Biochemical Research: It is used to synthesize custom peptides that can act as enzyme substrates, inhibitors, or probes to study protein-protein interactions and cellular signaling pathways.[2]
-
Pharmaceutical Development: As a precursor in the synthesis of peptidomimetics and other complex organic molecules, it is a valuable starting material in the discovery of new therapeutic agents.[2] Methionine itself is a crucial amino acid, and its derivatives are often explored for their biological activities.[6][7]
